Cas no 1195593-67-9 (3,3,5-Trimethylmorpholine)
3,3,5-Trimethylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 3,3,5-Trimethylmorpholine
- AK102233
- ANW-62316
- CTK8B9291
- KB-233855
- MolPort-008-641-048
- SureCN9735050
- Morpholine, 3,3,5-trimethyl-
- EN300-123656
- DB-338987
- F19092
- 1195593-67-9
- DTXSID70601225
- SB46965
- SCHEMBL9735050
- AXB76130
- AKOS006333554
-
- MDL: MFCD14560471
- Inchi: 1S/C7H15NO/c1-6-4-9-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3
- InChI Key: AGPVNWQUXQKCQJ-UHFFFAOYSA-N
- SMILES: O1CC(C)NC(C)(C)C1
Computed Properties
- Exact Mass: 129.115364102g/mol
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 0.850±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 151-157 ºC (760 Torr)
- Flash Point: 56.5±9.8 ºC,
- Solubility: Soluble (136 g/l) (25 º C),
3,3,5-Trimethylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036409-1g |
3,3,5-Trimethylmorpholine |
1195593-67-9 | 95% | 1g |
$457.60 | 2023-09-04 | |
| Chemenu | CM163776-1g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 95% | 1g |
$476 | 2023-01-10 | |
| Chemenu | CM163776-1g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 95% | 1g |
$482 | 2021-08-05 | |
| Enamine | EN300-123656-0.05g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 0.05g |
$515.0 | 2023-02-15 | ||
| Enamine | EN300-123656-0.1g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 0.1g |
$540.0 | 2023-02-15 | ||
| Enamine | EN300-123656-0.25g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 0.25g |
$564.0 | 2023-02-15 | ||
| Enamine | EN300-123656-0.5g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 0.5g |
$589.0 | 2023-02-15 | ||
| Enamine | EN300-123656-1.0g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-123656-2.5g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 2.5g |
$1202.0 | 2023-02-15 | ||
| Enamine | EN300-123656-5.0g |
3,3,5-trimethylmorpholine |
1195593-67-9 | 5.0g |
$1779.0 | 2023-02-15 |
3,3,5-Trimethylmorpholine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3,3,5-Trimethylmorpholine
3,3,5-Trimethylmorpholine (CAS No. 1195593-67-9): An Overview of Its Properties, Applications, and Recent Research Advances
3,3,5-Trimethylmorpholine (CAS No. 1195593-67-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a morpholine ring substituted with three methyl groups at the 3, 3, and 5 positions. These substitutions confer specific chemical and physical properties that make 3,3,5-Trimethylmorpholine an attractive candidate for various applications.
The chemical structure of 3,3,5-Trimethylmorpholine is represented by the formula C8H17NO. The presence of the morpholine ring and the methyl substituents endows this compound with a combination of basicity and steric hindrance. These properties are crucial in determining its reactivity and stability in different chemical environments.
In terms of physical properties, 3,3,5-Trimethylmorpholine is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The boiling point of 3,3,5-Trimethylmorpholine is approximately 180°C at atmospheric pressure. These physical characteristics make it suitable for use in a variety of laboratory and industrial processes.
The synthesis of 3,3,5-Trimethylmorpholine can be achieved through several routes. One common method involves the reaction of 4-methylmorpholine with formaldehyde followed by methylation to introduce additional methyl groups. Another approach involves the ring-opening polymerization of cyclic ethers in the presence of a suitable catalyst. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.
In the realm of medicinal chemistry, 3,3,5-Trimethylmorpholine has shown promise as a building block for the synthesis of bioactive molecules. Its basicity and steric hindrance make it an ideal candidate for the development of novel drugs targeting specific biological pathways. Recent studies have explored its potential as a scaffold for the design of inhibitors targeting enzymes involved in disease processes such as cancer and neurodegenerative disorders.
One notable application of 3,3,5-Trimethylmorpholine is in the field of catalysis. As a ligand for transition metal complexes, it can enhance the catalytic activity and selectivity of various reactions. For example, 3,3,5-Trimethylmorpholine has been used to improve the efficiency of asymmetric hydrogenation reactions by stabilizing chiral intermediates and reducing side reactions. This has significant implications for the synthesis of enantiopure compounds used in pharmaceuticals and fine chemicals.
In materials science, 3,3,5-Trimethylmorpholine has found applications in the development of functional polymers and coatings. Its ability to form stable complexes with metal ions makes it useful in the preparation of metallopolymers with unique electronic and magnetic properties. These materials have potential applications in areas such as electronic devices and magnetic storage media.
Recent research has also focused on the environmental impact and biodegradability of 3,3,5-Trimethylmorpholine. Studies have shown that under certain conditions, this compound can be biodegraded by microorganisms present in soil and water systems. This is an important consideration for its use in industrial processes where environmental sustainability is a key concern.
The safety profile of 3,3,5-Trimethylmorpholine is another critical aspect that has been extensively studied. While it is generally considered safe for use under controlled laboratory conditions, proper handling precautions should be followed to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound.
In conclusion, 3,3,5-Trimethylmorpholine (CAS No. 1195593-67-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, catalysis, and materials science. Its unique structural features and favorable chemical properties make it an invaluable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for its use in various fields, further solidifying its importance in modern chemistry.
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